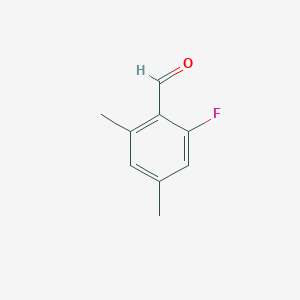

2-Fluoro-4,6-dimethylbenzaldehyde

Description

Contemporary Significance of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, its incorporation can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These attributes have made fluorinated compounds indispensable in medicinal chemistry, leading to the development of numerous successful drugs. Beyond pharmaceuticals, fluorinated organic molecules are integral to the advancement of materials science, finding applications in polymers, liquid crystals, and agrochemicals.

The Benzaldehyde (B42025) Moiety as a Foundational Synthon in Advanced Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. The aldehyde functional group is highly reactive and serves as a versatile handle for a wide array of chemical transformations. It readily participates in nucleophilic addition, condensation, and oxidation-reduction reactions, providing access to a diverse range of more complex molecular architectures. As a result, the benzaldehyde moiety is a key intermediate in the synthesis of pharmaceuticals, fragrances, dyes, and other fine chemicals.

Research Trajectories for 2-Fluoro-4,6-dimethylbenzaldehyde and Related Architectures

While direct research on this compound is limited in publicly available literature, the research trends for its isomers and related fluorinated benzaldehydes indicate a strong and growing interest in their synthetic utility. The primary focus of current research lies in their application as key intermediates in the synthesis of biologically active compounds, particularly in the agrochemical and pharmaceutical sectors. The unique substitution pattern of this compound, with a fluorine atom ortho to the aldehyde and two methyl groups, suggests that it could offer novel steric and electronic properties to target molecules. This could lead to compounds with enhanced efficacy and selectivity. Future research is likely to explore the synthesis of this specific isomer and its application in the development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APACGCJWLVNAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665492 | |

| Record name | 2-Fluoro-4,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-37-8 | |

| Record name | 2-Fluoro-4,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4,6 Dimethylbenzaldehyde and Congeneric Structures

Established and Emerging Synthetic Routes for Substituted Benzaldehydes

The synthesis of substituted benzaldehydes, including structures like 2-Fluoro-4,6-dimethylbenzaldehyde, relies on a range of methodologies. These can be broadly categorized into direct functionalization of an aromatic ring, modification of existing substituents, and the construction of the aldehyde group through metal-catalyzed reactions. The choice of a specific route often depends on the availability of starting materials, the desired substitution pattern, and the required reaction selectivity.

Direct Functionalization Approaches

Direct functionalization involves introducing the aldehyde group or its precursor directly onto the aromatic ring or modifying a benzylic precursor. These methods are often the most straightforward but can be limited by regioselectivity issues depending on the substituents already present on the aromatic ring.

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic compounds. uomustansiriyah.edu.iq In the context of synthesizing substituted benzaldehydes, formylation reactions are of particular importance.

The Gattermann-Koch reaction , for instance, introduces a formyl group (-CHO) onto a benzene (B151609) ring or its derivatives by using carbon monoxide and hydrogen chloride in the presence of a catalyst like anhydrous aluminum chloride or cuprous chloride. quora.com This method is generally suitable for electron-rich aromatic compounds. youtube.com However, a significant limitation is that the required formyl chloride (HCOCl) is unstable. quora.com

Another key electrophilic formylation method is the Vilsmeier-Haack reaction . This process uses a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride. youtube.com The reaction proceeds through an electrophilic iminium cation, which attacks the aromatic ring. Subsequent hydrolysis yields the desired aldehyde. This reaction is particularly effective for activated aromatic rings. youtube.com

Halogenation, another electrophilic aromatic substitution reaction, can be a preliminary step to introduce a halogen that is later converted to other functional groups. For example, bromination using Br₂ and a Lewis acid catalyst like FeBr₃ can place a bromine atom on the ring, which can then participate in subsequent coupling or substitution reactions. youtube.com

A common and effective strategy for synthesizing benzaldehydes is the oxidation of benzylic precursors, such as the corresponding methylarenes (substituted toluenes) or benzyl (B1604629) alcohols.

The oxidation of a methyl group on an aromatic ring to an aldehyde can be achieved using various oxidizing agents. Manganese dioxide (MnO₂) in the presence of sulfuric acid is a classic reagent for this transformation. The reaction conditions, particularly temperature, are crucial; temperatures below 40°C favor the formation of aldehydes, while higher temperatures can lead to over-oxidation to the corresponding benzoic acid. mdma.ch More modern and environmentally benign methods utilize catalysts in conjunction with green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. lakeland.eduorganic-chemistry.org For example, a surfactant-based oxodiperoxo molybdenum catalyst in water with H₂O₂ has been shown to be effective for the selective oxidation of alkylarenes to carbonyls. organic-chemistry.org

Similarly, the selective oxidation of primary benzylic alcohols to aldehydes is a widely used method. nih.gov While traditional oxidants like chromium-based reagents are effective, their toxicity has led to the development of greener alternatives. nih.gov Heterogeneous catalysts, such as palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)), can facilitate the selective oxidation of benzyl alcohols to benzaldehydes under mild, solvent-free conditions using oxygen as the oxidant. nih.gov Another approach involves using Co single atoms on nitrogen-doped carbon (Co1/NC) catalysts, which have demonstrated high conversion and excellent selectivity for benzaldehyde (B42025). rsc.org

| Precursor Type | Reagent/Catalyst System | Key Features | Reference |

|---|---|---|---|

| Alkylarene (Toluene derivative) | MnO₂ / H₂SO₄ | Temperature control is critical to prevent over-oxidation to carboxylic acid. | mdma.ch |

| Alkylarene | NaClO / TEMPO / Co(OAc)₂ | Provides good yields of aromatic aldehydes and ketones. | organic-chemistry.org |

| Benzyl alcohol | Pd/AlO(OH) nanoparticles / O₂ | Solvent-free, mild conditions with high conversion yields. | nih.gov |

| Benzyl alcohol | Co1/NC catalyst / O₂ | Achieves high conversion with nearly 99.9% selectivity for the aldehyde. | rsc.org |

| Benzyl alcohol | H₂O₂ / Sodium molybdate (B1676688) catalyst | A "green chemistry" approach using hydrogen peroxide, with water as the only byproduct. | lakeland.edu |

Metal-Catalyzed Coupling and Carbonylation Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed reactions, which offer high efficiency and selectivity for constructing complex molecules. Palladium-catalyzed reactions are particularly prominent in the synthesis of substituted benzaldehydes.

The palladium-catalyzed reductive carbonylation of aryl halides presents a direct and powerful route to aromatic aldehydes. researchgate.net This reaction involves the coupling of an aryl halide (e.g., aryl iodide or bromide) with carbon monoxide (CO) in the presence of a palladium catalyst and a reducing agent (hydride source), such as a silane (B1218182) (e.g., Et₃SiH). acs.orgorganic-chemistry.org

This method is attractive because it allows for the synthesis of a wide variety of aldehydes from readily available aryl halides. chimia.ch The reaction conditions can often be mild, with some procedures operating at ambient temperature and pressure. organic-chemistry.org The choice of halide is important, as aryl iodides are generally more reactive than aryl bromides, which can allow for selective carbonylation in di-halogenated substrates. acs.org Research has also explored various CO sources, including formic acid or iron pentacarbonyl, to avoid handling CO gas directly. researchgate.netresearchgate.net

| Aryl Halide | Catalyst System | Hydride/CO Source | Key Features | Reference |

|---|---|---|---|---|

| Aryl Iodides & Bromides | Palladium Catalyst | Silanes / CO gas | High yields under mild conditions (3 bar CO, 60-120 °C). | acs.org |

| Aryl Iodides | Pd(OAc)₂ (ligandless) | Et₃SiH / CO gas | Effective under ambient temperature and pressure; catalyst can be recycled. | organic-chemistry.org |

| Aryl Iodides | Palladium Catalyst | Formic Acid | Avoids the need for CO gas or additional silanes/H₂. | researchgate.net |

| Aryl Halides | Pd/Rh dual-metallic catalyst | Water / CO gas | Water acts as the hydride source via the water-gas shift reaction. | researchgate.net |

A frontier in synthetic chemistry is the direct functionalization of otherwise inert C-H bonds. Palladium-catalyzed C(sp³)–H activation has emerged as a strategy to form C-C bonds. rsc.org While this area is still developing, it holds promise for novel synthetic pathways.

In these reactions, a directing group is often used to guide the palladium catalyst to a specific C-H bond. For example, pyridine-containing directing groups have been utilized to achieve the β-arylation of carboxylic acid derivatives and γ-arylation of amine derivatives. nih.gov This approach allows for the formation of new C-C bonds by coupling the activated C(sp³)-H bond with an aryl partner. While not a direct method to form an aldehyde, this strategy can be used to construct complex carbon skeletons that can be later converted to the target benzaldehyde derivative. For instance, a palladium-catalyzed process for synthesizing 3,4-dihydroquinolinones involves the activation and arylation of an inert C(sp³)–H bond as a key step. nih.gov The challenge remains in developing general methods that can be broadly applied to a range of substrates for aldehyde synthesis. rsc.org

Stereoselective and Regioselective Synthesis of this compound Derivatives

The precise control over the arrangement of functional groups in three-dimensional space (stereoselectivity) and at specific positions on the aromatic ring (regioselectivity) is a cornerstone of modern organic synthesis. For a molecule like this compound, with its distinct substitution pattern, these selective methodologies are crucial for creating more complex and valuable derivatives.

Asymmetric Transformations via Aldehyde Reactivity (e.g., Domino Aldol (B89426) Reactions)

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Among these, the aldol reaction stands out as a powerful carbon-carbon bond-forming reaction. wikipedia.org Domino aldol reactions, also known as tandem or cascade aldol reactions, involve a sequence of intramolecular and/or intermolecular aldol additions, often leading to the rapid construction of complex polycyclic structures from simple precursors. nih.govresearchgate.net

While specific examples of domino aldol reactions involving this compound are not extensively documented in the literature, the general principles of this methodology can be applied. In a hypothetical scenario, this compound could serve as the electrophilic partner in a reaction with a suitable enolate or enol equivalent. The stereochemical outcome of such reactions can be controlled by using chiral auxiliaries, catalysts, or metal chelates, leading to the formation of specific stereoisomers. nih.gov

A general scheme for a domino aldol reaction might involve the reaction of an enolate, generated from a ketone, with this compound. The initial aldol adduct could then undergo a subsequent intramolecular reaction, such as another aldol addition or a Michael addition, to form a cyclic product. The diastereoselectivity of such a process would be influenced by the reaction conditions, including the choice of metal counter-ion and solvent. nih.gov

Table 1: Hypothetical Domino Aldol Reaction of this compound with a Ketone

| Entry | Ketone | Catalyst/Promoter | Potential Product Structure | Expected Diastereoselectivity |

| 1 | Acetone (B3395972) | Proline | Chiral polyol derivative | Moderate to high |

| 2 | Cyclohexanone | TiCl₄ | Fused bicyclic system | Dependent on reaction conditions |

| 3 | Propiophenone | InCl₃ | Tetrahydro-2H-pyran-2,4-diol derivative | High |

This table presents hypothetical examples based on known domino aldol reaction principles.

Directed Ortho-Metalation and Deprotonative Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new functional group with high regiocontrol. uwindsor.ca

In the case of this compound, the aldehyde group itself is generally not a good DMG under standard DoM conditions as it is susceptible to nucleophilic attack by the organolithium reagent. However, it can be transiently converted into a directing group, for instance, by forming an α-amino alkoxide through the addition of a lithium amide. researchgate.net Alternatively, the fluorine atom, while considered a moderate directing group, can also influence the site of metalation. uwindsor.ca

A more plausible strategy for the directed functionalization of a this compound framework would involve the use of a precursor molecule where a more potent DMG is already in place. For instance, starting with a protected 3-fluoro-5-methylphenol, where the hydroxyl group (or its protected form like -OMOM or -OCONR₂) acts as a powerful DMG, would direct lithiation to the C2 and C6 positions. Subsequent functionalization and eventual conversion to the benzaldehyde would yield the desired substituted product.

If we consider the direct functionalization of a related substrate, 2-fluoro-4,6-dimethylanisole, the methoxy (B1213986) group would act as the primary DMG, directing deprotonation to the C3 or C5 position. However, the existing substitution pattern of this compound makes direct ortho-lithiation challenging without modification of the aldehyde group.

Assuming the aldehyde can be protected or transformed into a suitable DMG, a range of electrophiles could be employed to introduce functionality at the C3 or C5 position, the positions ortho to a hypothetical directing group at C4 or C2 respectively.

Table 2: Potential Electrophiles for Directed Ortho-Metalation of a Protected this compound Derivative

| Entry | Electrophile | Introduced Functional Group |

| 1 | D₂O | -D (Deuterium) |

| 2 | I₂ | -I (Iodo) |

| 3 | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| 4 | CO₂ | -COOH (Carboxylic acid) |

| 5 | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |

| 6 | R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |

| 7 | R-N=CH-R' (Imine) | -CH(NHR)R' (Substituted amine) |

This table illustrates potential functionalizations based on the general principles of Directed Ortho-Metalation.

Deprotonative functionalization strategies often employ strong bases to remove a proton from a specific position, followed by the addition of an electrophile. The acidity of the aromatic protons in this compound is influenced by the electronic effects of the fluorine, aldehyde, and methyl groups. The development of specifically tailored bases and reaction conditions could enable regioselective deprotonation and subsequent functionalization, providing a direct route to novel derivatives.

Mechanistic Elucidation of Reactions Involving 2 Fluoro 4,6 Dimethylbenzaldehyde

Reaction Pathway Analysis for Aldehyde-Based Transformations

The aldehyde functional group is a versatile hub for a multitude of organic reactions. For 2-Fluoro-4,6-dimethylbenzaldehyde, the primary reaction pathways revolve around the electrophilic carbon atom of the carbonyl group and the aromatic ring.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. The rate of oxidation of substituted benzaldehydes is sensitive to the electronic nature of the substituents. numberanalytics.com Electron-withdrawing groups generally increase the rate of oxidation by stabilizing the electron-deficient transition state. numberanalytics.com In this compound, the electron-withdrawing fluorine atom is expected to accelerate oxidation, while the electron-donating methyl groups would have a retarding effect. The net effect on the oxidation rate will depend on the specific oxidant and reaction conditions.

Reduction: The reduction of the aldehyde group to a primary alcohol is another key transformation. The factors influencing the rate of nucleophilic addition also apply here, as the initial step often involves the attack of a hydride reagent (a nucleophile).

Reactions involving the Aromatic Ring: The fluorine and methyl substituents also direct the regioselectivity of electrophilic aromatic substitution reactions. The methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing due to its +R (resonance) effect outweighing its -I effect in directing the incoming electrophile. masterorganicchemistry.com However, the positions ortho and para to the methyl groups are already substituted or sterically hindered, making further substitution on the ring challenging.

A summary of expected reactivity in common aldehyde transformations is presented in Table 1.

| Reaction Type | Expected Reactivity of this compound | Influencing Factors |

| Nucleophilic Addition | Enhanced compared to unsubstituted benzaldehyde (B42025) | Dominant -I effect of fluorine increases carbonyl electrophilicity. |

| Oxidation | Likely accelerated | The strong -I effect of fluorine stabilizes the transition state. numberanalytics.com |

| Reduction | Likely accelerated | Increased electrophilicity of the carbonyl carbon facilitates hydride attack. |

| Electrophilic Aromatic Substitution | Deactivated and sterically hindered | The directing effects of the substituents clash with steric hindrance. |

Detailed Studies of Catalytic Cycles and Intermediates

Many transformations of aldehydes are facilitated by catalysts that operate through specific catalytic cycles involving various intermediates.

Catalytic Oxidation: In catalytic aerobic oxidation, N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts. mdpi.com The catalytic cycle typically involves the nucleophilic attack of the NHC on the aldehyde to form a Breslow intermediate. This intermediate then undergoes oxidation. For this compound, the electron-withdrawing fluorine atom would favor the initial nucleophilic attack by the NHC.

Catalytic Hydroboration: The hydroboration of aldehydes can be catalyzed by various metal complexes and even main group elements. nih.govresearchgate.net The catalytic cycle often involves the coordination of the aldehyde to the catalyst, followed by the transfer of a hydride from the borane. The electronic properties of the aldehyde play a crucial role. Electron-withdrawing groups on the aromatic ring can enhance the catalytic activity by increasing the electrophilicity of the carbonyl carbon. nih.gov Therefore, this compound is expected to be a good substrate for such catalytic hydroboration reactions.

Knoevenagel Condensation: In base-catalyzed reactions like the Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group. The mechanism involves the deprotonation of the active methylene compound to form a nucleophile, which then attacks the aldehyde. tandfonline.com The rate of this reaction is influenced by the electrophilicity of the aldehyde. The enhanced electrophilicity of the carbonyl group in this compound, due to the fluorine substituent, would likely accelerate the initial nucleophilic attack.

A hypothetical catalytic cycle for the NHC-catalyzed oxidation of this compound is depicted below, illustrating the key intermediates.

Hypothetical Catalytic Cycle for NHC-Catalyzed Oxidation

Nucleophilic Attack: The N-heterocyclic carbene (NHC) attacks the carbonyl carbon of this compound.

Breslow Intermediate Formation: A proton transfer leads to the formation of the key Breslow intermediate.

Oxidation: The Breslow intermediate is oxidized by an oxidizing agent (e.g., atmospheric oxygen).

Acyl Azolium Intermediate Formation: The oxidized intermediate rearranges to form an acyl azolium species.

Product Formation and Catalyst Regeneration: The acyl azolium intermediate reacts with a nucleophile (e.g., water) to form the corresponding carboxylic acid and regenerate the NHC catalyst.

Investigation of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are intricately controlled by the steric and electronic effects of its substituents.

Electronic Effects:

Inductive Effect (-I) of Fluorine: The high electronegativity of the fluorine atom leads to a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the carbonyl carbon and can stabilize anionic intermediates. stackexchange.com This effect generally accelerates reactions involving nucleophilic attack on the carbonyl group. nih.govacs.org

Resonance Effect (+R) of Fluorine: The fluorine atom can also donate electron density to the aromatic ring via resonance, which can influence the reactivity of the ring itself in electrophilic aromatic substitution. researchgate.net

Inductive Effect (+I) and Hyperconjugation of Methyl Groups: The methyl groups are electron-donating through both inductive effects and hyperconjugation. This tends to decrease the electrophilicity of the carbonyl carbon and activate the aromatic ring towards electrophilic attack. learncbse.in

Steric Effects:

Ortho-Substituents: The presence of a fluorine atom and a methyl group at the ortho positions (2 and 6) to the aldehyde group creates significant steric hindrance. nih.govquora.com This steric bulk can impede the approach of bulky nucleophiles or reagents to the carbonyl carbon, potentially slowing down the reaction rate or influencing the stereoselectivity of the addition. For instance, in reactions with sterically demanding reagents, the rate might be lower compared to less hindered aldehydes. learncbse.in

The balance between electronic activation and steric hindrance is a key determinant of the reaction outcome. For example, while the fluorine atom electronically activates the carbonyl group for nucleophilic attack, the ortho-substituents might sterically disfavor the approach of a large nucleophile.

The following table summarizes the expected kinetic effects of the substituents on different types of reactions.

| Reaction | Effect of 2-Fluoro Substituent (Electronic) | Effect of 4,6-Dimethyl Substituents (Electronic) | Combined Steric Effect of 2-Fluoro and 6-Methyl | Overall Expected Kinetic Impact |

| Nucleophilic Addition (small nucleophile) | Rate increase (-I effect) | Rate decrease (+I effect) | Minor hindrance | Rate increase, dominated by fluorine's -I effect. |

| Nucleophilic Addition (bulky nucleophile) | Rate increase (-I effect) | Rate decrease (+I effect) | Significant hindrance | Rate may decrease due to steric hindrance outweighing electronic activation. |

| Oxidation | Rate increase (stabilization of transition state) | Rate decrease (destabilization of transition state) | Minor hindrance | Likely rate increase. |

Derivatization and Transformative Reactions of 2 Fluoro 4,6 Dimethylbenzaldehyde

Chemical Modifications at the Aldehyde Functionality

The aldehyde group is a highly reactive functional group that readily undergoes a range of chemical modifications, allowing for the extension of the carbon skeleton and the introduction of new functionalities.

Carbonyl Condensation Reactions

Carbonyl condensation reactions, such as the Knoevenagel and Aldol (B89426) condensations, are fundamental carbon-carbon bond-forming reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org For 2-Fluoro-4,6-dimethylbenzaldehyde, a representative reaction would be with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) or under mechanochemical conditions. researchgate.netnih.gov The expected product is 2-((2-fluoro-4,6-dimethylphenyl)methylene)malononitrile, an α,β-unsaturated dinitrile. The steric hindrance from the two ortho-methyl groups might influence the reaction rate, but the electrophilicity of the aldehyde carbon, enhanced by the electron-withdrawing fluorine atom, facilitates the nucleophilic attack.

The Aldol condensation involves the reaction of an enolate with a carbonyl compound. magritek.commnstate.eduwebassign.net this compound can react with a ketone like acetone (B3395972) in the presence of a base (e.g., sodium hydroxide) to form a β-hydroxyketone. magritek.comwebassign.net This intermediate can then undergo dehydration to yield an α,β-unsaturated ketone, specifically (E)-4-(2-fluoro-4,6-dimethylphenyl)but-3-en-2-one. The conjugation of the newly formed double bond with both the carbonyl group and the aromatic ring provides a driving force for the dehydration step. youtube.com

Table 1: Examples of Carbonyl Condensation Reactions

| Reaction Name | Reactant 2 | Catalyst/Conditions | Expected Product |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol (B145695) or Mechanochemical | 2-((2-fluoro-4,6-dimethylphenyl)methylene)malononitrile |

| Aldol Condensation | Acetone | NaOH, Ethanol/Water | (E)-4-(2-fluoro-4,6-dimethylphenyl)but-3-en-2-one |

Homologation Reactions (e.g., Corey-Fuchs Reaction for Alkyne Synthesis)

The Corey-Fuchs reaction provides a reliable two-step method for the one-carbon homologation of aldehydes to terminal alkynes. wikipedia.orgorganic-chemistry.org The first step involves the reaction of the aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. wikipedia.orgalfa-chemistry.comnrochemistry.com In the case of this compound, this would yield 1-(2,2-dibromovinyl)-2-fluoro-4,6-dimethylbenzene.

The second step involves treating the dibromoalkene with a strong base, such as n-butyllithium, which results in a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne, 1-ethynyl-2-fluoro-4,6-dimethylbenzene. wikipedia.org This reaction has been successfully applied to sterically hindered benzaldehydes in the synthesis of complex natural products. rsc.org

Table 2: Corey-Fuchs Reaction for Alkyne Synthesis

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | PPh₃, CBr₄ | 1-(2,2-dibromovinyl)-2-fluoro-4,6-dimethylbenzene |

| 2 | n-BuLi, then H₂O | 1-ethynyl-2-fluoro-4,6-dimethylbenzene |

Formation of Nitrogen-Containing Derivatives (e.g., Fluoroformamidines, Ureas, Carbamimidates)

The aldehyde functionality can be transformed into various nitrogen-containing groups. A notable example is the synthesis of fluoroformamidines. Research on the closely related 2,6-dimethylbenzaldehyde (B72290) has shown that it can be converted to its corresponding aldoxime, which is then transformed into an acid chloride oxime. acs.orgnih.gov Treatment of this intermediate with a secondary amine and a fluoride (B91410) source leads to the formation of a fluoroformamidine. acs.orgnih.govacs.org These fluoroformamidines are stable compounds that can be isolated and subsequently used as precursors for other nitrogen-rich functional groups. acs.orgnih.gov

For instance, the hydrolysis of a fluoroformamidine derivative of this compound would yield the corresponding urea (B33335) derivative. acs.orgnih.gov Similarly, reaction with an alcohol would produce a carbamimidate. acs.orgnih.gov These transformations highlight the utility of fluoroformamidines as versatile synthetic intermediates. acs.orgnih.govnih.govorganic-chemistry.org

Table 3: Synthesis of Nitrogen-Containing Derivatives

| Starting Material | Reagent(s) | Product Class |

|---|

Functionalization of the Fluorinated Aromatic Core

The presence of a fluorine atom on the aromatic ring opens up possibilities for further functionalization through various cross-coupling reactions, especially if a second halide is introduced onto the ring.

Cross-Coupling Reactions at Aromatic Halide Positions

To utilize cross-coupling reactions, the aromatic core of this compound would first need to be halogenated, for instance, at the 4-position to give a 4-bromo or 4-iodo derivative. These halogenated derivatives can then participate in various palladium-catalyzed cross-coupling reactions.

The Suzuki coupling reaction would involve the coupling of the halogenated benzaldehyde (B42025) with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.netresearchgate.netacs.org For example, 4-bromo-2-fluoro-4,6-dimethylbenzaldehyde could be coupled with phenylboronic acid to yield 2-fluoro-4,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgresearchgate.netrsc.orgsoton.ac.uk A 4-iodo-2-fluoro-4,6-dimethylbenzaldehyde derivative could react with an alkyne like phenylacetylene (B144264) to produce 2-fluoro-4,6-dimethyl-4-(phenylethynyl)benzaldehyde.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com This would allow for the introduction of various primary or secondary amines at the 4-position of a halogenated this compound, leading to a diverse range of substituted aniline (B41778) derivatives.

Table 4: Potential Cross-Coupling Reactions of Halogenated this compound

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst, Base | Biaryl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Base | Arylamine |

Ring-Closing and Annulation Reactions

To engage in ring-closing reactions, derivatives of this compound bearing at least two reactive functional groups are required. For instance, the aldehyde could be converted to an alkene or alkyne, and another unsaturated moiety could be introduced elsewhere on the molecule.

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes from a diene precursor using a ruthenium-based catalyst. researchgate.net A derivative of this compound could be synthesized with an alkenyl side chain, and another alkenyl group could be introduced, for example, through etherification of a hydroxyl group introduced at one of the methyl positions. The resulting diene could then undergo RCM to form a fused or spirocyclic system. A "relay" ring-closing metathesis strategy has been demonstrated using a 2-allyl-4-fluorophenyl auxiliary, highlighting the potential for such transformations on fluorinated aromatic systems. nih.gov

Annulation reactions , which involve the formation of a new ring onto an existing one, could also be envisioned. For example, a Knoevenagel condensation product of this compound could potentially undergo an intramolecular cyclization under certain conditions to form an indene (B144670) derivative. nih.gov The specific pathway would depend on the nature of the active methylene compound used and the reaction conditions.

Synthesis of Polycyclic and Macrocyclic Architectures

The inherent reactivity of the aldehyde functional group, coupled with the electronic and steric influence of the fluorine and methyl substituents, allows this compound to serve as a key building block in the assembly of diverse and complex molecular frameworks.

Construction of Substituted Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to a wide array of flavonoids and other biologically significant molecules. This reaction involves the base-catalyzed condensation of an aldehyde with an acetophenone (B1666503) derivative. In the case of this compound, its reaction with various substituted acetophenones leads to the formation of chalcones with a distinct substitution pattern on one of the aromatic rings.

The general reaction scheme involves the deprotonation of the α-carbon of the acetophenone by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. researchgate.netredalyc.org The reaction conditions can be tailored, including the use of microwave irradiation to accelerate the reaction. redalyc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Acetophenone | NaOH | Ethanol | (E)-1-phenyl-3-(2-fluoro-4,6-dimethylphenyl)prop-2-en-1-one |

| This compound | 4-Methoxyacetophenone | KOH | Methanol | (E)-3-(2-fluoro-4,6-dimethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Chloroacetophenone | NaOH | Ethanol | (E)-1-(4-chlorophenyl)-3-(2-fluoro-4,6-dimethylphenyl)prop-2-en-1-one |

This table presents representative examples of Claisen-Schmidt condensations based on established methodologies.

Pathways to Fused Heterocyclic Systems (e.g., Indazoles)

The presence of a fluorine atom ortho to the aldehyde group in this compound provides a handle for the synthesis of fused heterocyclic systems, most notably indazoles. A common and effective method involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648). researchgate.net

This transformation proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNA_r_) reaction. The nitrogen atom of the hydrazine displaces the ortho-fluorine atom, leading to the formation of the indazole ring system. This reaction is typically carried out in a suitable solvent such as ethanol or dimethylformamide (DMF), and may be facilitated by the addition of a base to promote the cyclization step.

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Hydrazine hydrate | Ethanol | 4,6-Dimethyl-1H-indazole |

| This compound | Phenylhydrazine | DMF | 4,6-Dimethyl-1-phenyl-1H-indazole |

This table illustrates the synthesis of indazoles from this compound based on known reactions of o-fluorobenzaldehydes with hydrazines.

Porphyrin and Chlorin (B1196114) Macrocycle Formation

Porphyrins and their reduced congeners, chlorins, are macrocyclic compounds with significant applications in various fields, including as photosensitizers in photodynamic therapy. The Lindsey synthesis is a widely employed method for the preparation of meso-substituted porphyrins. nih.govufl.educhem-station.comresearchgate.net This two-step, one-flask procedure involves the acid-catalyzed condensation of a substituted aldehyde with pyrrole (B145914) to form a porphyrinogen (B1241876), which is then oxidized to the corresponding porphyrin. nih.gov

This compound can be utilized in the Lindsey synthesis to produce 5,10,15,20-tetrakis(2-fluoro-4,6-dimethylphenyl)porphyrin. The reaction is typically performed in a chlorinated solvent at high dilution to favor macrocyclization over polymerization. A common acid catalyst is trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). The intermediate porphyrinogen is subsequently oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil (B122849) to yield the aromatic porphyrin. nih.govnih.gov

The corresponding chlorin, a dihydroporphyrin, can be obtained through the reduction of one of the pyrrolic double bonds of the parent porphyrin.

| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Solvent | Product |

| This compound | Pyrrole | TFA / DDQ | Dichloromethane | 5,10,15,20-Tetrakis(2-fluoro-4,6-dimethylphenyl)porphyrin |

| 5,10,15,20-Tetrakis(2-fluoro-4,6-dimethylphenyl)porphyrin | Diimide (N₂H₂) | - | Pyridine/Toluene | 5,10,15,20-Tetrakis(2-fluoro-4,6-dimethylphenyl)chlorin |

This table outlines the synthesis of a porphyrin and its corresponding chlorin using this compound based on the established Lindsey synthesis protocol.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Fluoro 4,6 Dimethylbenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled detail about the hydrogen, carbon, and fluorine atomic nuclei within 2-Fluoro-4,6-dimethylbenzaldehyde.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment and Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structural integrity of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal the proximity of neighboring protons.

For the parent compound, 2,4-dimethylbenzaldehyde (B100707), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aldehydic proton, the aromatic protons, and the two methyl groups. chemicalbook.com The aldehydic proton typically appears as a singlet around 10.17 ppm. chemicalbook.com The aromatic protons exhibit signals in the range of 7.0-7.7 ppm, with their specific shifts and coupling patterns dependent on their position relative to the aldehyde and methyl groups. chemicalbook.com The two methyl groups give rise to sharp singlets at approximately 2.35 ppm and 2.60 ppm. chemicalbook.com

In the ¹³C NMR spectrum of 2,4-dimethylbenzaldehyde, the carbonyl carbon of the aldehyde group is characteristically downfield, often appearing around 192-193 ppm. The aromatic carbons show a range of signals between 125 and 145 ppm, while the methyl carbons are observed at much higher fields, typically around 20-22 ppm. chemicalbook.com

The introduction of a fluorine atom at the 2-position in this compound significantly influences the chemical shifts of nearby protons and carbons due to its high electronegativity and through-space coupling effects. This allows for a detailed analysis of the substituent effects on the electronic distribution within the benzene (B151609) ring.

Table 1: ¹H NMR Chemical Shifts (ppm) for Benzaldehyde (B42025) Derivatives in CDCl₃

| Compound | Aldehyde H | Aromatic H | Methyl H |

|---|---|---|---|

| 2,4-Dimethylbenzaldehyde chemicalbook.com | 10.166 | 7.030, 7.127, 7.655 | 2.350, 2.600 |

| 4-Fluorobenzaldehyde rsc.org | 9.97 | 7.16-7.26, 7.85-7.98 | - |

| 2-Fluorobenzaldehyde chemicalbook.com | 10.351 | 7.170, 7.269, 7.612, 7.880 | - |

This table is interactive. Click on the headers to sort the data.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Benzaldehyde Derivatives in CDCl₃

| Compound | C=O | Aromatic C | Methyl C |

|---|---|---|---|

| 2,4-Dimethylbenzaldehyde chemicalbook.com | ~192 | ~125-145 | ~20-22 |

| 4-Fluorobenzaldehyde rsc.org | 190.5 | 116.4, 132.2, 132.8, 166.5 | - |

| 3-Chlorobenzaldehyde rsc.org | 190.9 | 128.0, 129.3, 130.4, 134.4, 135.5, 137.8 | - |

This table is interactive. Click on the headers to sort the data.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing the local environment of the fluorine atom in this compound. The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in electron density and the surrounding molecular structure. nih.gov

In fluorinated benzaldehydes, the ¹⁹F chemical shift provides valuable information. For instance, in 2-fluorobenzaldehyde, the fluorine signal appears at approximately -124.7 ppm. researchgate.net The precise chemical shift for this compound would be influenced by the electron-donating methyl groups on the aromatic ring. The coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (nJCF) can also be observed, providing further structural confirmation. The magnitude of these coupling constants offers insights into the through-bond and through-space interactions within the molecule.

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between different atoms within the molecule. youtube.com A COSY spectrum displays correlations between coupled protons, allowing for the unambiguous assignment of proton signals, especially in complex regions of the spectrum. harvard.edu

In the case of this compound, a COSY experiment would reveal correlations between the aromatic protons, helping to trace the proton-proton coupling network around the ring. This is particularly useful for confirming the substitution pattern. For instance, it would show which aromatic protons are adjacent to each other. More advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively, providing a complete and unambiguous assignment of all proton and carbon signals. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the molecular vibrations of this compound, offering critical information about its functional groups and conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In this compound, the most prominent absorption band in the FT-IR spectrum is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1700-1730 cm⁻¹. The exact position of this band can provide insights into the electronic effects of the substituents on the carbonyl group.

Other key vibrational modes include the C-H stretching vibrations of the aromatic ring and the methyl groups (around 2850-3100 cm⁻¹), and the C-F stretching vibration, which is expected to appear in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. The pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification purposes. Analysis of the FT-IR spectra of related compounds, such as 4-fluorobenzaldehyde, can aid in the assignment of specific vibrational modes. nist.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR spectroscopy. harvard.edu While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the aromatic ring and the C-C stretching vibrations are often strong in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to provide a detailed assignment of the observed bands. researchgate.net This correlative approach can also offer insights into the conformational preferences of the molecule.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of its outer electrons from the ground state to higher energy states. shu.ac.uk In organic molecules like this compound, absorption is typically restricted to functional groups, known as chromophores, that have valence electrons with low excitation energies. shu.ac.uk The presence of the benzene ring and the carbonyl group (C=O) in this compound gives rise to characteristic electronic transitions.

The absorption of UV radiation excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The primary transitions for this molecule involve promoting non-bonding (n) electrons from the oxygen atom of the carbonyl group and pi (π) electrons from the aromatic ring and carbonyl double bond. youtube.com The main types of transitions are π→π* and n→π*. libretexts.orgyoutube.com

π→π Transitions:* These occur in molecules with conjugated systems, such as the aromatic ring and the carbonyl group of this compound. youtube.com These transitions are generally of high intensity. youtube.com

n→π Transitions:* These involve the promotion of an electron from a non-bonding orbital (on the oxygen atom) to an anti-bonding π* orbital. youtube.com These transitions are typically weaker than π→π* transitions and are sensitive to the polarity of the solvent. shu.ac.uk An increase in solvent polarity often leads to a "blue shift" (a shift to a shorter wavelength) for n→π* transitions. shu.ac.uk

The expected electronic transitions for this compound are summarized in the table below.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Pi bonding (π) to Pi anti-bonding (π) | 200-300 nm | High |

| n → π | Non-bonding (n) to Pi anti-bonding (π) | 300-400 nm | Low |

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited. libretexts.org These techniques provide insight into the fate of the molecule in its excited state.

After a molecule absorbs a photon and reaches an excited singlet state (S₁), it can return to the ground state (S₀) by emitting a photon, a process known as fluorescence . libretexts.org This process is spin-allowed and occurs rapidly. Alternatively, the excited singlet state can undergo a spin-forbidden process called intersystem crossing (ISC) to form a lower-energy excited triplet state (T₁). nih.gov

From the triplet state, the molecule can return to the ground state by emitting a photon in a process called phosphorescence . Because this T₁→S₀ transition is spin-forbidden, the lifetime of the triplet state is much longer than that of the singlet state. libretexts.org In some cases, a molecule in a triplet state can be thermally re-excited back to the singlet state and then fluoresce, a phenomenon known as delayed fluorescence. researchgate.net

For substituted benzaldehydes, studies on analogous compounds like difluorobenzaldehydes show that emission often consists of T₁(n, π) phosphorescence, sometimes accompanied by weak, delayed S₁(n,π) fluorescence. researchgate.net The presence of substituents, such as the fluorine atom and methyl groups, can influence the rates of these processes. Fluorination, for instance, can affect the rate of intersystem crossing and thus alter the intensity of room-temperature phosphorescence. preprints.org The dynamics are also sensitive to environmental factors; for example, dissolved oxygen can quench fluorescence and phosphorescence by promoting intersystem crossing. libretexts.org

| Process | Initial State | Final State | Spin Multiplicity Change | Typical Timescale |

| Absorption | S₀ | S₁ | None | ~10⁻¹⁵ s |

| Fluorescence | S₁ | S₀ | None | <10⁻⁵ s libretexts.org |

| Intersystem Crossing | S₁ | T₁ | ΔS = ±1 | 10⁻¹⁰ – 10⁻⁸ s |

| Phosphorescence | T₁ | S₀ | ΔS = ±1 | 10⁻⁴ – 10² s |

| Delayed Fluorescence | T₁ → S₁ | S₀ | None (for S₁→S₀) | Matches T₁ lifetime |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₉FO, which corresponds to a monoisotopic mass of 152.063743068 Da. nih.gov In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be observed at an m/z of approximately 152. Key fragmentation pathways would likely involve the loss of the aldehyde group functionalities.

Expected Fragmentation:

Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable [M-1]⁺ acylium ion.

Loss of the formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl group would result in an [M-29]⁺ ion.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting [M-1]⁺ ion can lose a neutral CO molecule, leading to an [M-29]⁺ ion.

The table below summarizes the key data points for the mass spectrometric analysis of this compound.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₉H₉FO | nih.govsigmaaldrich.com |

| Molecular Weight | 152.17 g/mol | nih.gov |

| Exact Mass | 152.063743068 Da | nih.gov |

| Molecular Ion (M⁺•) | m/z 152 | |

| Major Fragment [M-1]⁺ | m/z 151 (Loss of H•) | |

| Major Fragment [M-29]⁺ | m/z 123 (Loss of •CHO or H• followed by CO) |

X-ray Crystallography for Absolute Structure and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. ed.ac.uk This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation in the solid state.

While no public crystal structure of this compound is available in the searched literature, the application of this technique would yield crucial structural data. The analysis would reveal:

The planarity of the benzene ring.

The precise C-C, C-H, C-F, C=O, and C-O bond lengths and angles.

The conformation of the aldehyde group (-CHO) relative to the plane of the aromatic ring.

The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. researchgate.net

For chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can also be used to determine the absolute configuration. ed.ac.uk Although this compound is achiral, this principle is vital for its chiral derivatives.

The table below lists the structural parameters that would be obtained from an X-ray crystallographic study.

| Parameter Type | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice unit. |

| Space Group | The symmetry elements present within the crystal structure. ed.ac.uk |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Exact distances between bonded atoms and angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the molecule's solid-state conformation. |

| Intermolecular Contacts | Distances and geometries of interactions between neighboring molecules. researchgate.net |

Microwave Spectroscopy for Gas-Phase Molecular Structure and Internal Rotation Dynamics

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between rotational energy levels. It provides exceptionally precise information about the molecule's geometry and internal dynamics.

No specific microwave spectroscopy studies on this compound were found in the performed search. However, such an analysis would provide:

Precise Molecular Structure: Determination of bond lengths and bond angles in the gas phase with very high accuracy, allowing for comparison with solid-state data from X-ray crystallography and theoretical calculations.

Internal Rotation Dynamics: The presence of the two methyl (-CH₃) groups and the aldehyde (-CHO) group creates barriers to internal rotation. Microwave spectroscopy can be used to determine the heights of these rotational barriers, providing fundamental insight into the conformational flexibility and potential energy surface of the molecule.

Dipole Moment: The technique can accurately measure the molecule's electric dipole moment, which is a key indicator of its charge distribution.

The parameters that could be determined for this compound using this method are outlined below.

| Parameter | Information Gained |

| Rotational Constants (A, B, C) | Directly related to the molecule's principal moments of inertia, which define its overall shape. |

| Bond Lengths and Angles | Highly precise geometric structure of the molecule in the gas phase. |

| Internal Rotation Barriers | The energy required to rotate the -CH₃ and -CHO groups relative to the benzene ring. |

| Dipole Moment Components | Magnitude and direction of the molecular dipole moment, reflecting charge asymmetry. |

| Centrifugal Distortion Constants | Information on how the molecular structure changes with rotation. |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4,6 Dimethylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the molecular system of 2-Fluoro-4,6-dimethylbenzaldehyde at the atomic level. These theoretical approaches are essential for predicting its geometry, stability, and other electronic properties with high accuracy.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) stands as a cornerstone in the computational study of molecules like this compound. It offers a balance between computational cost and accuracy for determining the electronic structure. DFT calculations are employed to optimize the ground state geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stability and the energetic requirements for conformational changes.

For instance, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can precisely model the molecule's three-dimensional structure. The theory is also applied to calculate thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, which are vital for predicting the spontaneity of reactions involving this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational descriptors derived from its electronic wave function offer a quantitative measure of its reactivity and potential interaction sites.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the methyl groups, while the LUMO is centered on the electron-withdrawing benzaldehyde (B42025) group. This distribution indicates that the molecule will likely act as a nucleophile at the ring and an electrophile at the carbonyl carbon.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The values in this table are illustrative and can vary depending on the computational method and basis set used.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP surface would show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for protonation and attack by electrophiles. Conversely, the area around the hydrogen atom of the aldehyde group and the fluorine atom would exhibit a more positive potential.

Conformational Analysis and Potential Energy Surfaces

The presence of the aldehyde and methyl groups allows for rotational flexibility in this compound, leading to different conformers with varying energies.

Conformational analysis involves systematically studying the different spatial arrangements of the atoms in a molecule and their corresponding energies. For this compound, the primary focus is on the rotation around the C-C bond connecting the aldehyde group to the aromatic ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, offering insights that complement and guide experimental work. For this compound, theoretical calculations can provide valuable data on its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical Methodologies:

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to predict the spectroscopic properties of organic molecules. By selecting an appropriate functional and basis set, it is possible to calculate various molecular parameters that correlate with experimental spectra. For instance, the geometry of a molecule can be optimized at a specific level of theory, and from this optimized structure, properties like NMR chemical shifts, vibrational frequencies (correlating to IR spectra), and electronic transitions (correlating to UV-Vis spectra) can be predicted. nih.gov

NMR Spectroscopy:

Theoretical calculations of NMR spectra involve predicting the chemical shifts (δ) and spin-spin coupling constants (J). For this compound, one would expect distinct signals for the aromatic proton, the aldehyde proton, and the two methyl groups. The fluorine atom would introduce additional complexity through H-F coupling. The accuracy of these predictions depends heavily on the computational model used. Studies on other benzaldehyde derivatives have shown that good agreement with experimental data can be achieved, aiding in the correct assignment of signals in complex spectra. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify functional groups in a molecule. Theoretical calculations can predict the vibrational frequencies corresponding to the various bond stretches, bends, and torsions within this compound. Key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and methyl groups, and the C-F stretch. Comparing the calculated vibrational frequencies with experimental IR data can help in confirming the molecular structure. rsc.org

UV-Visible Spectroscopy:

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of molecules. nih.gov For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions associated with the carbonyl group and the benzene (B151609) ring. These theoretical predictions can be correlated with experimental UV-Vis spectra to understand the electronic structure of the molecule. nih.gov

A comparative table of experimentally observed and computationally predicted spectroscopic data for related benzaldehyde derivatives is often used to validate the chosen computational method.

| Compound | Spectroscopic Property | Experimental Value | Predicted Value | Computational Method |

| Salicylaldehyde Thiosemicarbazones | λmax (nm) | 340-341 | 334-339 | TD-DFT/M06/6-31G(d,p) nih.gov |

| Substituted Benzaldehydes | ¹⁷O NMR Chemical Shift (ppm) | Varied | Correlated well | QSPR with PM3 descriptors researchgate.net |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and the influence of the surrounding environment, such as a solvent, on their properties and reactivity. researchgate.net

Principles of Molecular Dynamics:

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of a molecule and its interactions with solvent molecules at an atomistic level. The accuracy of these simulations depends on the quality of the force field used to describe the inter- and intramolecular interactions.

Solvent Effects on Conformation and Properties:

The solvent can have a significant impact on the conformational preferences and spectroscopic properties of a molecule. For this compound, MD simulations could be employed to study how different solvents (e.g., polar vs. non-polar) affect the orientation of the aldehyde group relative to the benzene ring. The solvent can influence the rotational barrier of the C-C bond connecting the aldehyde group to the ring. Studies on other benzaldehydes have shown that the spatial distribution of solvent molecules can be closely related to the electrostatic potential of the solute molecule. researchgate.net

Dynamic Behavior:

MD simulations can also provide insights into the dynamic behavior of this compound in solution. This includes the study of translational and rotational diffusion, which are important for understanding reaction kinetics in solution. Furthermore, simulations can be used to calculate thermodynamic properties such as the free energy of solvation, which is crucial for understanding solubility and partitioning behavior. While specific MD studies on this compound are not available, research on similar molecules like benzaldehyde in supercritical CO2 has demonstrated how local solvent density augmentation can be detailed through such simulations. researchgate.net

Table of Investigated Solvent Effects on Related Systems:

| System | Simulation Type | Key Findings |

| Benzaldehyde in CO2 | Molecular Dynamics | Spatial distribution of CO2 follows the negative electrostatic potential of benzaldehyde. researchgate.net |

| Fluorinated Amino Alcohols | Molecular Dynamics | Explicit solvation was necessary to accurately reproduce experimental JFH coupling constants. researchgate.net |

This table provides examples of how MD simulations are used to study solvent effects on related chemical systems.

Advanced Applications in Organic Synthesis and Materials Science

2-Fluoro-4,6-dimethylbenzaldehyde as a Strategic Synthetic Intermediate

While substituted benzaldehydes are foundational in organic synthesis, specific documented applications for this compound are not available in current research literature. The sections below reflect the potential roles this compound could play based on its functional groups, though direct evidence remains to be published.

Modular Synthesis of Complex Organic Molecules

There are no specific research findings detailing the use of this compound in the modular synthesis of complex organic molecules.

Precursor in Medicinal Chemistry Lead Generation

While fluorine substitution is a critical strategy in medicinal chemistry for enhancing properties like metabolic stability and binding affinity, there is no specific research available that documents the use of this compound as a precursor for lead generation in medicinal chemistry. smolecule.com

Functional Materials Development

The unique substitution pattern of this compound suggests it could be a candidate for creating novel functional materials. However, specific examples of its incorporation or use are not present in the available literature.

Incorporation into Polymerization Catalysts

There are no specific research findings on the incorporation of this compound into polymerization catalysts.

Role in the Synthesis of Advanced Optoelectronic Materials (e.g., Photosensitizers)

There is no available research documenting the role of this compound in the synthesis of advanced optoelectronic materials such as photosensitizers.

Development of Chemical Probes and Tags

There are no specific research findings that describe the use of this compound in the development of chemical probes or tags.

Analytical Methodologies for Purity Assessment and Characterization of 2 Fluoro 4,6 Dimethylbenzaldehyde

Chromatographic Separation Techniques (e.g., HPLC, GC, Chiral HPLC)

Chromatographic methods are the cornerstone for separating and quantifying 2-Fluoro-4,6-dimethylbenzaldehyde from a mixture of related substances, including isomers and starting materials.

Gas Chromatography (GC): Gas chromatography is a highly effective technique for the analysis of volatile compounds like substituted benzaldehydes. A sensitive, rapid, and highly efficient low thermal mass (LTM) GC method could be developed for the separation and quantitative determination of isomers and related impurities. rsc.org For instance, a method analogous to one developed for bromofluoro benzaldehyde (B42025) isomers could utilize a DB-624 column with ultrafast temperature programming. rsc.org Such a method would be capable of separating closely related isomers, which is crucial in pharmaceutical and chemical synthesis where specific isomers determine the efficacy and safety of the final product. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of less volatile or thermally labile compounds. For aldehydes, analysis is often improved by derivatization. A common approach involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative. researchgate.netresearchgate.net These derivatives can then be separated on a C18 column and detected with high sensitivity using a UV detector. researchgate.net This derivatization method provides a robust platform for quantifying trace levels of this compound.

Chiral HPLC: this compound is an achiral molecule and therefore does not require chiral separation for its own analysis. However, chiral HPLC would become a critical analytical tool if the compound were used in a synthesis pathway involving chiral reagents or catalysts, which could lead to the formation of chiral impurities. In such cases, specialized chiral stationary phases would be employed to separate and quantify any enantiomeric or diastereomeric impurities.

A hypothetical set of parameters for a GC method for the analysis of this compound and its isomers is presented below, based on methods developed for similar compounds. rsc.org

| Parameter | Specification |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm film thickness |

| Temperatures | Inlet: 250°C, Detector: 300°C |

| Oven Program | 80°C hold for 2 min, ramp at 20°C/min to 220°C, hold for 5 min |

| Carrier Gas | Helium, Constant Flow |

| Injection Mode | Split |

| Sample Prep | 1 mg/mL in Dichloromethane |

Advanced Mass Spectrometry for Trace Analysis and Impurity Identification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is an indispensable tool for the structural elucidation of impurities and for trace-level analysis.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of this compound by comparing it to a reference spectrum. It is also highly effective for identifying unknown impurities by analyzing their mass-to-charge ratio and fragmentation patterns. Data from the NIST WebBook for related compounds like 2,4-dimethylbenzaldehyde (B100707) and 2,6-dimethoxybenzaldehyde (B146518) shows the utility of electron ionization mass spectrometry for generating characteristic spectra for such molecules. nist.govnist.gov

For trace analysis, techniques like thermal desorption-gas chromatography-mass spectrometry can be employed, which allow for the detection of aldehydes at parts-per-trillion (ppt) to sub-parts-per-billion (ppb) concentrations. researchgate.net This level of sensitivity is crucial for controlling impurities that may be active at very low levels.

Development and Validation of Analytical Protocols

The development and validation of analytical methods are mandatory to ensure that the data generated is reliable, reproducible, and accurate. The process follows guidelines established by the International Council for Harmonisation (ICH).

Method Development: The initial phase involves selecting the appropriate technique (e.g., GC or HPLC), column, mobile phase or carrier gas, and detector. The parameters are optimized to achieve adequate separation (resolution) of the main peak from all potential impurities, ensure good peak shape, and achieve a reasonable analysis time. For example, in developing a GC method, different temperature programs and columns would be tested. rsc.org

Method Validation: Once developed, the method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A regression analysis showing a correlation coefficient greater than 0.999 is typically required. rsc.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with typical acceptance criteria between 93.7% and 107.7%. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For high-sensitivity methods, these limits can be in the parts-per-million (ppm) range. rsc.org

Quality Control and Assurance Frameworks

A robust quality control (QC) and quality assurance (QA) framework is essential in a manufacturing environment to guarantee that each batch of this compound consistently meets the required quality standards.

Quality Control (QC): QC involves the routine application of the validated analytical methods to test samples of raw materials, in-process materials, and the final product. A Certificate of Analysis (CoA) for a batch of this compound would report the results of these QC tests. Key aspects include:

Purity Specification: A minimum purity level is established (e.g., >98%) and confirmed by a validated chromatographic method like GC or HPLC. sigmaaldrich.comsigmaaldrich.com

Impurity Profile: Specifications are set for known and unknown impurities. Potential impurities could include isomers (e.g., 4-Fluoro-2,6-dimethylbenzaldehyde), starting materials from the synthesis, or by-products. nih.gov

Batch Release Testing: Every batch produced must be tested against these specifications before it can be released for sale or further use.

Quality Assurance (QA): QA is a broader concept that covers all aspects that could individually or collectively influence the quality of the product. It ensures that:

Analytical methods are not only validated but are also subject to periodic review and re-validation if necessary.

Instruments are properly calibrated and maintained.

Analysts are adequately trained.

Standard Operating Procedures (SOPs) for all analyses are in place and are followed strictly.

A system for handling out-of-specification (OOS) results is established.

This comprehensive analytical and quality framework ensures that this compound is a well-characterized compound with consistent, high purity.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4,6-dimethylbenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves fluorination and methylation of benzaldehyde precursors. A multi-step approach using halogen exchange (e.g., Cl→F substitution) or directed ortho-metalation can introduce fluorine and methyl groups. Temperature optimization is critical: Evidence from fluorinated benzaldehyde syntheses suggests a range of 35–55°C for controlled reactivity and reduced side-product formation . Deviations outside this range may lead to over-fluorination or incomplete substitution.

- Key Data :